molecular formula C12H20O B13732935 3,7-Dimethyl-3-vinyloct-6-enal CAS No. 34687-42-8

3,7-Dimethyl-3-vinyloct-6-enal

Cat. No.: B13732935
CAS No.: 34687-42-8
M. Wt: 180.29 g/mol
InChI Key: PMJQBPUSPGTQQL-UHFFFAOYSA-N
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Description

3,7-Dimethyl-3-vinyloct-6-enal is an organic compound with the molecular formula C12H20O. It is also known by other names such as 3-ethenyl-3,7-dimethyl-6-octenal. This compound is characterized by its unique structure, which includes a vinyl group and an aldehyde functional group. It is used in various scientific and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-3-vinyloct-6-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of 3,7-dimethyl-1-octen-6-one with acetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-3-vinyloct-6-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dimethyl-3-vinyloct-6-enal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-3-vinyloct-6-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The vinyl group can participate in various addition reactions, further influencing the compound’s biological and chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a vinyl group and an aldehyde group in its structure. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in research and industry .

Properties

CAS No.

34687-42-8

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

3-ethenyl-3,7-dimethyloct-6-enal

InChI

InChI=1S/C12H20O/c1-5-12(4,9-10-13)8-6-7-11(2)3/h5,7,10H,1,6,8-9H2,2-4H3

InChI Key

PMJQBPUSPGTQQL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(CC=O)C=C)C

Origin of Product

United States

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